5,5-Dimethyl-4-phenyl-1,3-oxazol-2(5H)-one
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Overview
Description
5,5-Dimethyl-4-phenyl-3-oxazolin-2-one is a heterocyclic compound belonging to the oxazoline family. Oxazolines are characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-phenyl-3-oxazolin-2-one typically involves the cyclization of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a reagent, which facilitates the cyclodehydration process at room temperature . Another approach involves the use of propargylic amines and carbon dioxide under mild reaction conditions, catalyzed by a binuclear tridentate copper (I) complex and 1,5,7-triazabicyclo [4.4.0]dec-5-ene (TBD) .
Industrial Production Methods
Industrial production methods for this compound often leverage continuous flow processes to enhance efficiency and safety. For instance, the use of manganese dioxide in a packed reactor allows for the oxidative aromatization of oxazolines to oxazoles, providing a streamlined and scalable production method .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-phenyl-3-oxazolin-2-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are often employed under acidic conditions.
Major Products
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: Depending on the substituent introduced, various phenyl-substituted oxazolinones can be formed.
Scientific Research Applications
5,5-Dimethyl-4-phenyl-3-oxazolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-phenyl-3-oxazolin-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and receptors that facilitate these reactions. The compound’s unique structure allows it to participate in stereospecific transformations, making it valuable in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered ring with one oxygen and one nitrogen atom, known for its biological activities.
Oxazolidinone: A related compound with significant antibacterial properties, used in pharmaceuticals like linezolid.
Uniqueness
5,5-Dimethyl-4-phenyl-3-oxazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. This makes it particularly useful as a chiral auxiliary and in the synthesis of complex organic molecules .
Properties
CAS No. |
33664-90-3 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5,5-dimethyl-4-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C11H11NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
NSIDZVDEAGIFAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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